3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane
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Overview
Description
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers with various substituents. This particular compound features chloromethyl and methoxymethyl groups attached to the oxolane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can be achieved through several methods:
Starting from 2-methyloxolane: The compound can be synthesized by chloromethylation of 2-methyloxolane using formaldehyde and hydrochloric acid under acidic conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the chloromethylated oxolane with methanol in the presence of a base such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve continuous flow processes to ensure high yield and purity. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted oxolanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive functional groups, leading to various biochemical pathways and effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-2-methyloxolane: Lacks the methoxymethyl group.
3-(Methoxymethyl)-2-methyloxolane: Lacks the chloromethyl group.
2-Methyloxolane: Lacks both chloromethyl and methoxymethyl groups.
Uniqueness
3-(Chloromethyl)-3-(methoxymethyl)-2-methyloxolane is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide diverse reactivity and potential for various applications.
Properties
Molecular Formula |
C8H15ClO2 |
---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
3-(chloromethyl)-3-(methoxymethyl)-2-methyloxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7-8(5-9,6-10-2)3-4-11-7/h7H,3-6H2,1-2H3 |
InChI Key |
OCTAGUWIFKDRCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(COC)CCl |
Origin of Product |
United States |
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